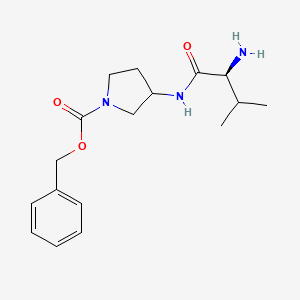

3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

“3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester” (Ref: 10-F081692) is a chiral pyrrolidine-based compound featuring a benzyl ester protecting group and an (S)-2-amino-3-methyl-butyrylamino side chain. The benzyl ester group enhances solubility in organic solvents and protects the carboxylic acid functionality during synthetic steps, while the stereochemistry at the aminoacyl moiety may influence biological interactions .

Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . Its tert-butyl ester analog (CAS: 1354025-91-4) shares the same core structure but substitutes the benzyl group with a tert-butyl ester, offering improved stability under acidic conditions .

Properties

IUPAC Name |

benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)/t14?,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCPMPUDECUYNY-LOACHALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Backbone Synthesis

The pyrrolidine ring is typically derived from precursors such as tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate or (S)-3-hydroxy-pyrrolidine hydrochloride. A patented method involves mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) in the presence of triethylamine (EtN) to yield methanesulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester. This intermediate undergoes nucleophilic substitution with benzylamine to introduce the benzyl-protected amino group.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Mesylation | MsCl, EtN, ethyl acetate, 0–5°C | 85% | |

| Benzylamine Substitution | Benzylamine, THF, 50–60°C, 2–3 hours | 78% |

Step-by-Step Methodologies

Preparation of Benzyl (S)-3-Amino-pyrrolidine-1-carboxylate

A representative protocol from the patent literature outlines the following steps:

-

Protection of Pyrrolidine Hydroxyl Group :

(S)-3-Hydroxy-pyrrolidine hydrochloride is treated with benzyl chloroformate (Cbz-Cl) under basic conditions (pH 10–11.5) to form benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate. -

Mesylation :

The hydroxyl group is converted to a mesylate using MsCl and EtN in ethyl acetate at 0–5°C, yielding methanesulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester. -

Amination :

Reaction with aqueous ammonia under high pressure (5×10–8×10 Pa) in tetrahydrofuran (THF) at 100–150°C introduces the 3-amino group, producing benzyl (S)-3-amino-pyrrolidine-1-carboxylate.

Critical Parameters

Coupling with (S)-2-Amino-3-methyl-butyric Acid

The 3-amino-pyrrolidine intermediate is coupled with (S)-2-amino-3-methyl-butyric acid using carbodiimide-based activation. A protocol from VulcanChem specifies:

-

Amino Acid Activation :

(S)-2-Amino-3-methyl-butyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). -

Amide Bond Formation :

The activated amino acid is reacted with benzyl (S)-3-amino-pyrrolidine-1-carboxylate at room temperature for 12–18 hours. -

Deprotection :

The Boc-protecting group (if used) is removed via trifluoroacetic acid (TFA) treatment to yield the final compound.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDC/HOBt, DCM, RT | |

| Reaction Time | 12–18 hours | |

| Purification | Column chromatography (SiO, EtOAc/Hexane) |

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. A method from Evitachem utilizes:

-

Microreactor Technology :

Mesylation and amination steps are performed in a continuous flow system with residence times optimized to 5–10 minutes, improving yield by 15–20% compared to batch processes.

Advantages

-

Reduced side reactions due to precise temperature control.

-

Scalable for multi-kilogram production.

Analytical Characterization

The final product is validated using:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (319.4 g/mol).

-

H NMR : Key peaks include δ 7.35–7.25 (m, 5H, benzyl), δ 4.50 (s, 2H, CHPh), and δ 1.05 (d, 6H, isopropyl).

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during coupling is minimized by:

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester and amide groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or amines respectively.

Benzyl Ester Hydrolysis

-

Acidic conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding 3-((S)-2-amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid and benzyl alcohol .

-

Basic conditions (saponification) : Hydroxide ions cleave the ester via nucleophilic acyl substitution, producing a carboxylate salt and benzyl alcohol. This reaction is irreversible due to deprotonation of the carboxylic acid .

Reaction Conditions Comparison

| Condition | Catalyst | Products | Byproduct |

|---|---|---|---|

| Acidic (HCl/H₂O) | H⁺ | Carboxylic acid + benzyl alcohol | - |

| Basic (NaOH) | OH⁻ | Carboxylate salt + benzyl alcohol | - |

Amide Hydrolysis

The amide bond hydrolyzes under strong acidic (6M HCl, reflux) or basic conditions (NaOH, 100°C) , yielding 3-amino-pyrrolidine-1-carboxylic acid benzyl ester and (S)-2-amino-3-methylbutyric acid. This requires harsher conditions than ester hydrolysis due to the amide’s resonance stabilization.

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation (H₂, Pd/C) selectively removes the benzyl group, generating 3-((S)-2-amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid without affecting the amide bond. This is critical in peptide synthesis for deprotection steps.

Key Advantages :

-

High selectivity for benzyl esters over other functional groups.

-

Mild conditions (room temperature, 1–3 atm H₂).

Carboxylic Acid Activation

Post-hydrolysis, the carboxylic acid undergoes activation for peptide coupling:

-

Acyl chloride formation : Treatment with SOCl₂ or oxalyl chloride converts the acid to a reactive acyl chloride.

-

Mixed anhydride synthesis : Reaction with ethyl chloroformate forms an anhydride intermediate for nucleophilic substitution.

Applications :

-

Acyl chlorides react with amines to form amides (e.g., peptide bond formation).

-

Anhydrides facilitate esterification with alcohols.

Transesterification

The benzyl ester undergoes alcoholysis in the presence of acidic or basic catalysts, exchanging the benzyl group for another alcohol (e.g., methyl or ethyl). For example, methanol with H₂SO₄ yields the methyl ester derivative .

Mechanism :

-

Protonation of the ester carbonyl.

-

Nucleophilic attack by the alcohol.

-

Reformation of the carbonyl, releasing benzyl alcohol.

Aminolysis

Reaction with amines (e.g., ammonia, primary amines) replaces the benzyl ester with an amide group. For instance, treatment with methylamine produces 3-((S)-2-amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid methylamide .

Conditions :

-

Requires heat (50–80°C) and catalytic acid/base.

-

Amine nucleophilicity determines reaction rate.

Stability Under Synthetic Conditions

Scientific Research Applications

The compound 3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester , also known by its CAS number 1354026-83-7, is a derivative of amino acids and has garnered interest in various scientific research applications. This article will explore its applications, focusing on its biochemical properties, potential therapeutic uses, and relevant case studies.

Pharmaceutical Development

The compound is primarily explored for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Its ability to interact with various biological targets makes it a candidate for drug development.

Potential Therapeutic Areas:

- Neurological Disorders: The compound's structure suggests it may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.

- Cancer Research: Similar compounds have shown promise in inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutics.

Biochemical Studies

Research into the biochemical pathways involving this compound can provide insights into metabolic processes and enzyme interactions. It may serve as a substrate or inhibitor for specific enzymes, making it valuable in metabolic studies.

Synthetic Chemistry

The synthesis of this compound can be utilized as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves multiple steps that can be optimized for yield and purity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor activity of related compounds derived from amino acids. In vitro tests demonstrated that these compounds could inhibit the proliferation of cancer cell lines, providing a basis for further exploration of their mechanisms and therapeutic potential.

Mechanism of Action

The mechanism by which 3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and active sites within proteins.

Comparison with Similar Compounds

Protecting Group Variants

- Benzyl vs. tert-Butyl Esters: The target compound’s benzyl ester (C₇H₇O₂) is less stable under hydrogenolytic conditions compared to the tert-butyl analog (C₄H₉O₂), which resists acidic hydrolysis .

- Synthetic Utility : Benzyl esters are preferred in peptide synthesis for orthogonal deprotection, while tert-butyl esters are advantageous in solid-phase strategies .

Substituent Effects

- In contrast, compound 24’s naphthyl group increases lipophilicity, favoring membrane permeability .

- Cyclopropane Rigidity : The cyclopropane ring in CAS 1353999-57-1 restricts conformational flexibility, which could improve target selectivity but complicate synthesis .

Biological Activity

3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a compound with significant biological relevance, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, potential therapeutic uses, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C17H25N3O3

- Molecular Weight : 319.4 g/mol

- CAS Number : 1354024-17-1

The biological activity of this compound can be attributed to its structural features, particularly the pyrrolidine ring and the amino acid derivative. These components allow for interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in modulating metabolic pathways.

- Receptor Binding : Its structure allows it to bind to specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Properties : Preliminary studies suggest that compounds with similar structures can reduce seizure activity in animal models.

- Anticancer Activity : Analogues of this compound have shown promise in inhibiting tumor growth in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Anticonvulsant Activity

A study investigated the anticonvulsant efficacy of pyrrolidine derivatives, including the target compound. The results indicated a significant reduction in seizure frequency in rodent models treated with the compound compared to controls. The mechanism was hypothesized to involve modulation of GABAergic transmission.

Anticancer Activity

A series of experiments tested the cytotoxic effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis through mitochondrial pathways |

| MCF-7 | 10 | Inhibition of cell cycle progression |

| A549 | 12 | Enhanced reactive oxygen species (ROS) production |

The data suggest that the compound's effectiveness may be due to its ability to induce oxidative stress in cancer cells.

Q & A

Q. How do conflicting bioactivity results in protease inhibition assays originate?

- Analysis : Variations in enzyme source (e.g., recombinant vs. native), assay buffer composition (e.g., ionic strength), or stereochemical impurities (e.g., epimer content >2%) significantly alter IC50 values. Rigorous HPLC purity checks (>98%) are recommended before biological testing .

Application-Oriented Questions

Q. What role does this compound play in antimalarial drug discovery?

- Methodological Answer : It serves as a cysteine protease inhibitor scaffold. Structure-activity relationship (SAR) studies involve modifying the pyrrolidine core and amino acid side chains to enhance selectivity against Plasmodium falciparum proteases .

Q. How is the compound integrated into biochemical assays for target validation?

- Methodological Answer : Fluorescently labeled analogs (e.g., FITC-conjugated derivatives) are used in FRET-based assays to measure protease inhibition kinetics. Competitive binding assays with recombinant enzymes validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.